molecular formula C17H17N3O3 B15153076 3-hydroxy-4-(4-methoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

3-hydroxy-4-(4-methoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B15153076
M. Wt: 311.33 g/mol
InChI Key: WPTPINAFVADAAT-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline core fused with a pyrazole ring, and it features a methoxyphenyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves the condensation of anthranilic acid derivatives with hydrazine derivatives, followed by cyclization and substitution reactions. One common method involves the reaction of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine in a tetrahydrofuran solvent medium .

Industrial Production Methods

In industrial settings, the synthesis may be optimized using microwave irradiation to improve yield and reduce reaction time. This green chemistry approach is environmentally friendly and efficient, providing access to a broad range of heterocyclic compounds under mild and solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinoline derivatives, each with potential biological activities .

Scientific Research Applications

4-(4-methoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in microbial growth or cancer cell proliferation. Molecular docking studies have shown that this compound can bind to active sites of target proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C17H17N3O3/c1-23-10-7-5-9(6-8-10)13-14-11(3-2-4-12(14)21)18-16-15(13)17(22)20-19-16/h5-8,13H,2-4H2,1H3,(H3,18,19,20,22)

InChI Key

WPTPINAFVADAAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NN4

Origin of Product

United States

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